molecular formula C18H17F3N2O2S B313775 3-propoxy-N-[sulfanylidene-[3-(trifluoromethyl)anilino]methyl]benzamide

3-propoxy-N-[sulfanylidene-[3-(trifluoromethyl)anilino]methyl]benzamide

Cat. No. B313775
M. Wt: 382.4 g/mol
InChI Key: YWMPBINJAQZDGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-propoxy-N-[sulfanylidene-[3-(trifluoromethyl)anilino]methyl]benzamide is a member of thioureas.

Scientific Research Applications

Chemical Structure and Properties

The title compound, closely related to N-{[4-(3-aryl-4-sydnonylideneamino)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl}benzamides, has been synthesized and studied for its crystalline structure. These compounds, which crystallized as ethanol monosolvates, form centrosymmetric four-molecule aggregates through hydrogen bonds (Chinthal et al., 2020).

Synthesis Methods

A synthesis approach for similar benzamides, such as N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides, has been developed, utilizing green chemistry principles and water as the optimal reaction medium, yielding nearly quantitative results (Horishny & Matiychuk, 2020).

Potential Biological Activities

Related compounds, like 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives, exhibit significant in vitro biological activities, such as antioxidant and antibacterial effects, particularly against Staphylococcus aureus (Karanth et al., 2019).

Applications in Material Science

Derivatives of similar chemical structures have been utilized in the synthesis of new materials. For instance, novel Thiopyrimidine-Glucuronide compounds with promising biological activities have been developed (Wanare, 2022). Additionally, new aromatic polyamides with semifluorinated components, showing excellent organo-solubility and thermal stability, have been synthesized (Bera et al., 2012).

properties

Product Name

3-propoxy-N-[sulfanylidene-[3-(trifluoromethyl)anilino]methyl]benzamide

Molecular Formula

C18H17F3N2O2S

Molecular Weight

382.4 g/mol

IUPAC Name

3-propoxy-N-[[3-(trifluoromethyl)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C18H17F3N2O2S/c1-2-9-25-15-8-3-5-12(10-15)16(24)23-17(26)22-14-7-4-6-13(11-14)18(19,20)21/h3-8,10-11H,2,9H2,1H3,(H2,22,23,24,26)

InChI Key

YWMPBINJAQZDGR-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C(F)(F)F

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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